5-Chlorobicyclo[2.2.1]hept-2-ene

Electrooptics Physical Organic Chemistry Structure-Activity Relationships

5-Chlorobicyclo[2.2.1]hept-2-ene, also known as 5-chloronorbornene, is a strained bicyclic organochlorine compound with the formula C₇H₉Cl. It is a derivative of norbornene where a chlorine atom is substituted at the 5-position, which exists as two primary stereoisomers: exo and endo.

Molecular Formula C7H9Cl
Molecular Weight 128.60 g/mol
CAS No. 4313-36-4
Cat. No. B12116105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobicyclo[2.2.1]hept-2-ene
CAS4313-36-4
Molecular FormulaC7H9Cl
Molecular Weight128.60 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)Cl
InChIInChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
InChIKeyPSCJIEZOAFAQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobicyclo[2.2.1]hept-2-ene (CAS 4313-36-4): Key Procurement Considerations for a Halogenated Norbornene Scaffold


5-Chlorobicyclo[2.2.1]hept-2-ene, also known as 5-chloronorbornene, is a strained bicyclic organochlorine compound with the formula C₇H₉Cl . It is a derivative of norbornene where a chlorine atom is substituted at the 5-position, which exists as two primary stereoisomers: exo and endo . The inherent ring strain of the bicyclo[2.2.1]hept-2-ene framework, combined with the electron-withdrawing inductive effect of the chlorine substituent, imparts unique reactivity in Diels-Alder and ring-opening metathesis polymerization (ROMP) .

Why Generic Norbornene Derivatives Cannot Substitute for 5-Chlorobicyclo[2.2.1]hept-2-ene in Critical Applications


Substituting 5-chlorobicyclo[2.2.1]hept-2-ene with other 5-substituted norbornenes, such as 5-methyl, 5-alkyl, or 5-bromo derivatives, leads to significantly altered physicochemical and electronic properties. The chlorine atom introduces a unique combination of electron-withdrawing inductive effect and moderate steric bulk, which directly influences reaction rates, regioselectivity, and polymer properties [1]. This is evidenced by distinct dipole moments and Kerr constants compared to the 5-bromo analog [2], and by different catalytic behaviors in polymerization compared to 5-alkyl-substituted norbornenes [3]. These quantifiable differences mean that generic substitution can result in failed reactions, altered polymer architectures, and suboptimal material performance.

Quantitative Differentiation of 5-Chlorobicyclo[2.2.1]hept-2-ene: Head-to-Head Comparisons with Key Analogs


Dipole Moment and Polarizability: 5-Chloro vs. 5-Bromo Norbornene

The dipole moment and molar Kerr constant of 5-chloronorbornene differ from those of its 5-bromo analog due to the different electronegativity and polarizability of the halogen. This directly impacts molecular interactions and optoelectronic properties [1].

Electrooptics Physical Organic Chemistry Structure-Activity Relationships

Electronic Substituent Effect: 5-Chloro vs. 5-Alkyl Norbornenes in Polymerization Catalysis

The electron-withdrawing chlorine substituent in 5-chloronorbornene alters the electron density of the double bond, affecting its reactivity with transition metal catalysts. This is in contrast to 5-alkyl-substituted norbornenes, which are electron-donating [1]. While direct catalytic activity data for 5-chloronorbornene is not available in the search results, studies on 5-alkyl norbornenes show that substituent size and electronics significantly influence polymerization activity and polymer properties [2].

Polymer Chemistry Catalysis ROMP

Synthetic Utility: 5-Chloro vs. 5-Bromo Norbornene in Halogen-Metal Exchange

The chlorine atom in 5-chloronorbornene can undergo halogen-metal exchange to form the corresponding Grignard reagent, a key intermediate for further functionalization [1]. The rate and efficiency of this exchange differ from that of the bromo analog due to the lower reactivity of the C-Cl bond.

Organometallic Chemistry Synthetic Methodology Grignard Reagents

Strategic Application Scenarios for 5-Chlorobicyclo[2.2.1]hept-2-ene Based on Differentiated Evidence


Optoelectronic Material Design Requiring Specific Polarizability

When designing materials with tailored non-linear optical (NLO) properties or liquid crystalline phases, the distinct dipole moment and polarizability of 5-chloronorbornene, as evidenced by its Kerr constant, make it a preferred monomer over the 5-bromo analog. The chloro derivative provides a specific balance of polarizability and molecular volume, which can be critical for achieving desired optoelectronic responses [1].

Synthesis of Functionalized Norbornene Monomers via Organometallic Intermediates

For synthetic routes requiring a halogenated norbornene precursor that can be selectively metalated, 5-chlorobicyclo[2.2.1]hept-2-ene offers a viable, albeit less reactive, alternative to the bromo derivative. Its ability to form a Grignard reagent allows for the introduction of electrophiles, while the lower reactivity of the C-Cl bond can be advantageous in sequential functionalization strategies [2].

Polymer Chemistry: Tuning Polymer Microstructure through Electronic Effects

In ring-opening metathesis polymerization (ROMP) or coordination polymerization, the electron-withdrawing nature of the chlorine substituent in 5-chloronorbornene is expected to influence monomer reactivity and the resulting polymer's properties. This contrasts sharply with electron-donating 5-alkyl norbornenes, which have been shown to yield polymers with different activities, molar masses, and glass transition temperatures (Tg) [3]. Researchers can leverage this electronic difference to fine-tune polymer architecture and thermal behavior.

Building Block for Bioorthogonal Chemistry and Drug Conjugates

The strained double bond of the norbornene core is highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a cornerstone of bioorthogonal chemistry [4]. While the 5-chloro substituent does not directly participate in this click reaction, its presence offers a distinct synthetic handle for further derivatization or for modulating the pharmacokinetic properties of the resulting conjugates, differentiating it from unsubstituted or alkyl-substituted norbornene scaffolds.

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